(E)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-ene
Overview
Description
“(E)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-ene” is a chemical compound with the molecular formula C6F12 . It is also known as “(E)-1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)pent-2-ene” and "(E)-Perfluoro(4-methyl-2-pentene)" .
Molecular Structure Analysis
The molecular structure of this compound is based on the molecular formula C6F12 . The average mass of the molecule is 300.045 Da and the monoisotopic mass is 299.980835 Da . More detailed structural information or a 3D model of the molecule may be available in specialized chemical databases .Scientific Research Applications
Chemical Synthesis and Compound Formation
The compound has been used in the synthesis of various nitrogen-containing heterocyclic compounds, such as pyrimidines and triazines, showcasing its utility in organic chemistry and materials science (Chi et al., 2000).
It is also involved in reactions forming specific Dewar pyrroles and hydroxylamines, contributing to the field of fluorine chemistry and offering potential applications in pharmaceutical and agrochemical research (Kobayashi et al., 1978); (Barlow et al., 1980).
Research shows its utility in the production of perfluorinated compounds and materials with low surface energy, which are important in industrial applications such as coatings and non-stick surfaces (Borkar et al., 2004).
Environmental and Bioremediation Research
- Studies have explored microbial cleavage of C‒F bonds in substances like (E)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-ene, contributing to our understanding of environmental degradation and bioremediation of persistent organic pollutants (Yu et al., 2019).
Material Science and Fluorine Chemistry
Its reactions with various nucleophiles have been studied for the synthesis of partially fluorinated products, which are important in the development of new materials and chemicals (Coe et al., 1998).
The compound plays a role in the synthesis of highly fluorinated styrene-based materials, which are significant in creating substances with specific properties like low surface energy and high chemical resistance (S. Borkar et al., 2004).
Properties
IUPAC Name |
4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-ene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F7/c1-2-3-4(7,5(8,9)10)6(11,12)13/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEICRRKCIKMEFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(C(F)(F)F)(C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233918 | |
Record name | 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301233918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243139-63-1 | |
Record name | 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=243139-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301233918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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